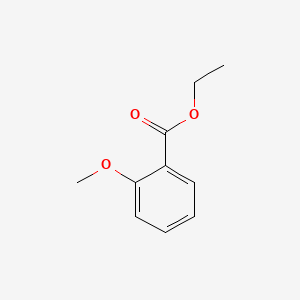

Ethyl 2-methoxybenzoate

Descripción

Historical Perspectives and Evolution of Research on Benzoate (B1203000) Esters

The study of esters, organic compounds formed from the reaction of an acid with an alcohol, dates back to the 19th century when the German chemist Leopold Gmelin first introduced the term. britannica.com Benzoate esters, derived from benzoic acid, have a long history of use. wikipedia.org Benzoic acid and its salts have been utilized as food preservatives for many years. wikipedia.org Volatile esters, known for their characteristic odors, have found applications in synthetic flavors, perfumes, and as solvents. britannica.com

The synthesis of esters has been a fundamental pursuit in organic chemistry. researchgate.net The classic Fischer esterification, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, has been a cornerstone of ester synthesis. britannica.com Over the years, research has focused on developing more efficient and environmentally friendly methods for ester synthesis, including the use of various catalysts and reaction conditions. researchgate.netresearchgate.net The study of benzoate ester hydrolysis, the reverse of esterification, has also been a significant area of research, particularly in understanding enzymatic processes. semanticscholar.orgcdnsciencepub.com

Current Scientific Significance and Research Trends

Ethyl 2-methoxybenzoate (B1232891), also known as ethyl o-anisate, is a colorless liquid that serves as an important intermediate in the synthesis of other organic compounds. biosynth.comchembk.com Current research is actively exploring its utility in several areas. In organic synthesis, it is used as a building block for more complex molecules. evitachem.comevitachem.com Its chemical structure, featuring a methoxy (B1213986) group on the benzene (B151609) ring, influences its reactivity and makes it a valuable reagent in various chemical reactions. evitachem.com

A significant trend in the research surrounding ethyl 2-methoxybenzoate and its derivatives is the investigation of their biological activities. smolecule.com The presence of specific functional groups can enhance the interaction of these compounds with biological targets like enzymes and receptors. smolecule.com This has led to investigations into their potential as anti-inflammatory, analgesic, and antimicrobial agents. evitachem.comjustdial.com Furthermore, the compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

The development of analytical methods for the detection and quantification of compounds like this compound is another active area of research. sielc.com Techniques such as High-Performance Liquid Chromatography (HPLC) are being optimized for its analysis, which is crucial for applications in pharmacokinetics and impurity profiling. sielc.com

Interdisciplinary Relevance in Chemical and Biological Sciences

The applications of this compound and related benzoate esters extend across multiple scientific disciplines, highlighting their interdisciplinary importance.

In Chemistry:

Organic Synthesis: It serves as a key intermediate in the creation of more complex organic molecules and pharmaceuticals. chembk.comevitachem.com

Polymer Chemistry: Derivatives of 2-methoxy benzoic acid are used as additives to improve the properties of polymers, acting as plasticizers or stabilizers. justdial.com

Analytical Chemistry: It is used in the development and validation of analytical methods like chromatography. justdial.com

In Biological Sciences:

Medicinal Chemistry: The structural features of this compound and its analogs make them candidates for drug design and development, with research exploring their potential therapeutic applications. evitachem.comsmolecule.com

Biochemistry: The compound is used as a tool to study enzyme kinetics and inhibition, providing insights into biological pathways.

Plant Science: Research into the biosynthesis of benzoate esters in plants, such as in the floral scent of lilies, is an active field of study. frontiersin.orgnih.gov

The following table provides a summary of the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C10H12O3 | nih.gov |

| Molar Mass | 180.20 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | biosynth.comtcichemicals.com |

| Boiling Point | 127-128°C at 11mm Hg | chembk.com |

| CAS Number | 7335-26-4 | biosynth.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNODWEPAWIJGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047126 | |

| Record name | Ethyl o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-26-4, 66507-71-9 | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-methoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OB313918P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Ethyl 2-methoxybenzoate (B1232891)

The synthesis of ethyl 2-methoxybenzoate is primarily achieved through two well-established methods: the direct esterification of 2-methoxybenzoic acid and the methylation of a precursor, ethyl salicylate (B1505791).

The most common method for synthesizing this compound is the Fischer esterification of 2-methoxybenzoic acid with ethanol (B145695). masterorganicchemistry.com This is an equilibrium-driven reaction typically performed in the presence of an acid catalyst. masterorganicchemistry.com

Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst for this process, where the reactants are refluxed to drive the reaction toward the formation of the ester product. evitachem.comresearchgate.net The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. masterorganicchemistry.com

Beyond traditional mineral acids, research has explored the use of solid acid catalysts to facilitate esterification under more environmentally benign conditions. One such approach involves using Montmorillonite K10 clay activated with orthophosphoric acid. ijstr.org This modified clay serves as an efficient, heterogeneous catalyst for the esterification of substituted benzoic acids, including those with methoxy (B1213986) groups, often proceeding with high yields in the absence of a solvent. ijstr.org

Table 1: Catalytic Approaches for Esterification

| Catalyst Type | Specific Catalyst | Typical Conditions | Reference(s) |

|---|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Reflux with excess ethanol | evitachem.com, researchgate.net |

An alternative pathway to this compound involves the methylation of the phenolic hydroxyl group of ethyl salicylate. chemicalbook.com This method is particularly useful as it starts from a readily available precursor.

A common and effective methylating agent for this transformation is dimethyl sulfate (B86663) (DMS). google.com The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a phenoxide ion that then acts as a nucleophile. The process involves refluxing ethyl salicylate with dimethyl sulfate. google.com A related procedure for the selective methylation of the carboxylic acid group of salicylic (B10762653) acid uses sodium bicarbonate as a selective base with DMS, demonstrating the fine control possible with this reagent. acs.org While this latter example produces methyl salicylate, the principle of using DMS for methylation is directly applicable. acs.orgvedantu.com

Another approach utilizes methyl iodide with a weak base, such as potassium carbonate, to achieve mono-O-methylation on hydroxybenzoic esters. diva-portal.org

Synthetic Approaches for this compound Derivatives and Analogues

The functional groups on this compound—the ester, the methoxy group, and the aromatic ring—provide multiple sites for further chemical modification to produce a wide range of derivatives. vulcanchem.com

The structure of this compound allows for a variety of chemical transformations to introduce new functional groups or modify existing ones.

Reactions on the Aromatic Ring: The electron-rich aromatic ring can undergo electrophilic substitution reactions. For instance, the closely related methyl o-methoxybenzoate can be sulfonated using chlorosulfonic acid. google.com This introduces a sulfonyl group onto the ring, which can then be converted to a sulfonamide. google.com Further functionalization, such as halogenation followed by condensation with reagents like sodium ethanesulfinate, can be used to synthesize intermediates for pharmaceuticals. google.com

Modification of the Ester Group: The ester group can be reduced to a primary alcohol. The catalytic hydrogenation of this compound is a known method to produce 2-methoxybenzyl alcohol, which serves as a precursor for other compounds. vulcanchem.com

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 2-methoxybenzoic acid, typically under basic conditions using an alkali like sodium hydroxide (B78521) followed by acidification. google.com

This compound and its derivatives are often key intermediates in complex, multi-step syntheses, which can present optimization challenges.

A notable example is the synthesis of amisulpride, an antipsychotic drug, where a derivative, methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, is a crucial intermediate. One patented synthetic route starts with 2-methoxy-4-acetylamine methyl benzoate (B1203000), which undergoes halogenation and subsequent condensation with an ethane (B1197151) sulfinic acid salt. google.com This process achieves high yields and purity but requires careful control of reaction conditions to manage side reactions and ensure the integrity of the various functional groups. google.com

Another complex synthesis involves the preparation of anacardic acid analogues. jst.go.jpnih.gov In this sequence, ethyl 6-(8-chlorooctyl)salicylate is converted to ethyl 6-(7-formylheptyl)-2-methoxybenzoate after protection of the phenolic hydroxyl group. jst.go.jpnih.gov This intermediate then undergoes a Wittig reaction to build the final carbon skeleton. Such multi-step sequences require strategic use of protecting groups and purification at each stage to achieve the desired final product. jst.go.jpnih.gov

Table 2: Examples of Multi-Step Syntheses Involving Methoxybenzoate Scaffolds

| Target Compound/Intermediate | Key Reactions | Starting Material (Analogue) | Challenges/Optimization | Reference(s) |

|---|---|---|---|---|

| Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate | Halogenation, Condensation, Deacetylation | 2-methoxy-4-acetylamine methyl benzoate | Achieving high purity (≥99.5%); controlling reaction conditions to maximize yield (up to 80%). | google.com, |

| Ethyl 6-(7-formylheptyl)-2-methoxybenzoate | Protection of hydroxyl group, Iodide formation, Conversion to aldehyde | Ethyl 6-(8-chlorooctyl)salicylate | Multi-step process requiring protection/deprotection strategies and purification of intermediates. | jst.go.jp, nih.gov |

While simple derivatives of this compound are achiral, the synthesis of more complex analogues often requires control of stereochemistry. There are no prominent examples in the provided literature detailing stereoselective synthesis specifically for a direct derivative of this compound. However, the principles of stereoselective synthesis are critical when constructing complex molecules that may incorporate the 2-methoxybenzoate moiety.

For instance, in the synthesis of complex natural product analogues like those of EGCG, stereochemical control at ring junctions is crucial. nih.gov Studies have shown that substituents on the aromatic rings can influence epimerization, and O-methylated derivatives can sometimes help prevent it. nih.gov General strategies for creating chiral molecules include catalytic asymmetric reactions, such as hydrogenations or C-C bond formations. nih.gov Modern methods like visible light-promoted photoredox catalysis have been developed for the stereoselective addition of radicals to chiral imines, providing access to unnatural α-amino acids. nih.gov These advanced methodologies exemplify the techniques that would be applicable if a chiral center were to be introduced into a derivative of this compound. nih.govthieme.de

Reactivity and Functional Group Interconversions of the Ester Moiety

The ester functional group in this compound is a key site for a variety of chemical transformations. These reactions allow for the conversion of the ester into other important functional groups, such as carboxylic acids, alcohols, and aldehydes, or for the modification of the ester itself through transesterification. The reactivity is influenced by the electronic properties of the methoxy-substituted benzene (B151609) ring and the specific reagents and conditions employed.

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-methoxybenzoic acid and ethanol. evitachem.comcymitquimica.com This transformation can be effectively carried out under either acidic or basic conditions, with each pathway proceeding through a distinct mechanism. cymitquimica.comlibretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by a nucleophilic attack from a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of ethanol as a leaving group regenerate the catalyst and produce the final carboxylic acid product. libretexts.org

In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible process that begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. libretexts.org This step forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as the leaving group. In the final step, the highly basic ethoxide ion deprotonates the newly formed 2-methoxybenzoic acid, resulting in the formation of an alcohol (ethanol) and a carboxylate salt. libretexts.org An acidic workup is required to protonate the carboxylate and isolate the neutral 2-methoxybenzoic acid. sserc.org.uk

Table 1: Summary of Hydrolysis Reaction Conditions for this compound

| Reaction Type | Reagents & Conditions | Products | Mechanism Highlights | Citation |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄ or HCl), Reflux | 2-Methoxybenzoic acid, Ethanol | Reversible; Protonation of C=O enhances reactivity; Tetrahedral intermediate formed. | libretexts.org |

| Base-Promoted Hydrolysis (Saponification) | Aqueous base (e.g., NaOH or KOH), Heat | Sodium 2-methoxybenzoate, Ethanol | Irreversible; Nucleophilic attack by OH⁻; Final product is the carboxylate salt, requiring acidification for the neutral acid. | libretexts.orgsserc.org.uk |

The ester moiety of this compound can be reduced to form either a primary alcohol or an aldehyde, depending on the choice of reducing agent and the reaction conditions. evitachem.comlibretexts.org

Complete reduction to the corresponding primary alcohol, (2-methoxyphenyl)methanol, is typically achieved using powerful reducing agents. For instance, manganese-catalyzed transfer hydrogenation, utilizing ethanol as both the solvent and hydrogen source, has been shown to be effective for this transformation. rsc.org While ether functionalities in the ortho position are well-tolerated in these reactions, the process is an equilibrium that favors high conversion to the primary alcohol. rsc.org

Partial reduction of the ester to an aldehyde, 2-methoxybenzaldehyde (B41997), requires more specialized reagents that can stop the reaction at the intermediate aldehyde stage without further reduction to the alcohol. libretexts.org Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically conducted at very low temperatures, such as -78 °C, to prevent the over-reduction of the aldehyde product. libretexts.org Research has also demonstrated the reduction of a related compound, ethyl 2-methoxybenzoic thioester, to 2-methoxybenzaldehyde using triethylsilane and a palladium on carbon (Pd/C) catalyst, achieving a yield of 62.8% in one instance. google.com

Table 2: Representative Reduction Reactions of this compound and Analogs

| Reaction Type | Reagent(s) | Product(s) | Key Conditions | Citation |

|---|---|---|---|---|

| Full Reduction to Alcohol | Mn(I) catalyst, Ethanol, Base | (2-Methoxyphenyl)methanol | Transfer hydrogenation; 100 °C | rsc.org |

| Partial Reduction to Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | 2-Methoxybenzaldehyde | Low temperature (-78 °C) to prevent over-reduction. | libretexts.org |

| Reduction of Thioester Analog | Triethylsilane, 10% Pd/C | 2-Methoxybenzaldehyde | Nitrogen atmosphere, room temperature. | google.com |

Transesterification is a process in which the ethyl group of this compound is exchanged with the alkyl group of another alcohol. This reaction is an equilibrium process, and the position of the equilibrium can be controlled by manipulating the reaction conditions, such as using a large excess of the reactant alcohol to drive the reaction toward the desired product. libretexts.orgnih.gov

The feasibility of this reaction is evident in studies of other transformations; for example, during manganese-catalyzed reductions in ethanol, rapid transesterification of a related 2-methoxybenzoate ester was observed. rsc.org This indicates that the ester is susceptible to nucleophilic attack by the alcohol solvent under these conditions.

The transesterification reaction can be catalyzed by various means, including acids, bases, or enzymes. Studies using alkoxyzinc salts as catalysts have provided insight into the electronic effects on this reaction. It was found that esters containing electron-donating groups, such as the methoxy group in this compound, are less reactive towards transesterification compared to esters bearing electron-withdrawing groups. tubitak.gov.tr The proposed mechanism involves the coordination of the ester's acyl oxygen to the zinc catalyst, which facilitates the intermolecular nucleophilic attack by the alcohol. tubitak.gov.tr

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| (2-methoxyphenyl)methanol |

| 2-methoxybenzaldehyde |

| 2-methoxybenzoic acid |

| Diisobutylaluminum hydride |

| Ethanol |

| This compound |

| Ethyl 2-methoxybenzoic thioester |

| Hydrochloric acid |

| Hydroxide |

| Palladium on carbon |

| Sodium 2-methoxybenzoate |

| Sodium hydroxide |

| Sulfuric acid |

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Ester Hydrolysis

Ester hydrolysis is a cornerstone reaction in organic chemistry, and its mechanism has been extensively studied. The hydrolysis of Ethyl 2-methoxybenzoate (B1232891) can be catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway.

The acid-catalyzed hydrolysis of esters, including Ethyl 2-methoxybenzoate, typically proceeds through a nucleophilic acyl substitution mechanism, specifically the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This multi-step process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

The key steps are as follows:

Protonation of the carbonyl oxygen: The reaction is initiated by the reversible protonation of the carbonyl oxygen atom by an acid catalyst (typically a hydronium ion, H3O+). This step increases the electrophilic character of the carbonyl carbon.

Nucleophilic attack by water: A molecule of water, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group. This converts the ethoxy group into a good leaving group (ethanol).

Elimination of the leaving group: The tetrahedral intermediate collapses, expelling a molecule of ethanol (B145695).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, 2-methoxybenzoic acid, and regenerates the acid catalyst.

The ortho-methoxy group in this compound can influence the rate of this reaction through a combination of electronic and steric effects. Electronically, the methoxy (B1213986) group is electron-donating through resonance, which can slightly destabilize the protonated carbonyl group. However, its inductive effect is electron-withdrawing. Sterically, the ortho-substituent can hinder the approach of the nucleophile to the carbonyl carbon. In the case of acid-catalyzed hydrolysis of ortho-substituted benzoates, the steric effect is often the dominant factor, leading to a slower reaction rate compared to the unsubstituted or para-substituted analogues. researchgate.net

The base-catalyzed hydrolysis of esters, also known as saponification, proceeds via a different nucleophilic acyl substitution mechanism, the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt.

The steps involved are:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the ethoxide ion (CH3CH2O-) is eliminated as the leaving group.

The ortho-methoxy group also influences the rate of basic hydrolysis. The steric hindrance from the ortho-substituent can impede the initial attack of the hydroxide ion. Electronically, the inductive effect of the methoxy group can slightly increase the electrophilicity of the carbonyl carbon, but this is often outweighed by the steric effect. Studies on the alkaline hydrolysis of various substituted benzoates have shown that ortho-substituents generally retard the reaction rate compared to their para-counterparts due to steric hindrance. researchgate.netnih.gov

To illustrate the effect of substituents on the rate of basic hydrolysis, the following table presents the half-lives (t1/2) for the hydrolysis of several substituted ethyl benzoates under basic conditions. A shorter half-life indicates a faster reaction rate.

Comparative Half-lives for Base-Catalyzed Hydrolysis of Substituted Ethyl Benzoates

| Compound | Substituent Position | Half-life (t1/2) in minutes |

|---|---|---|

| Ethyl benzoate (B1203000) | Unsubstituted | 15 |

| Ethyl 4-bromobenzoate | para | 12 |

| Ethyl 2-bromobenzoate | ortho | 15 |

Data adapted from a study on the hydrolytic stability of homologous esters. nih.gov Note: Data for this compound was not available in the cited source, but the data for the bromo-substituted analogues illustrates the impact of substituent position.

Mechanistic Studies of Ester Reduction Pathways

The reduction of esters is a fundamental transformation in organic synthesis, typically yielding primary alcohols. The reduction of this compound to 2-methoxybenzyl alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

The generally accepted mechanism for the reduction of esters with LiAlH4 is as follows:

First hydride attack: A hydride ion (H-) from the AlH4- complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The aluminum coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Elimination of the alkoxy group: The tetrahedral intermediate collapses, eliminating the ethoxide group (EtO-) to form an aldehyde intermediate (2-methoxybenzaldehyde). The ethoxide ion coordinates with the aluminum species.

Second hydride attack: The aldehyde intermediate is more reactive towards reduction than the starting ester. Therefore, a second hydride ion from another molecule of LiAlH4 rapidly attacks the carbonyl carbon of the aldehyde, forming another tetrahedral intermediate (an alkoxide).

Protolysis: The reaction is quenched by the addition of water or a dilute acid in a separate workup step. This protonates the alkoxide to yield the final product, 2-methoxybenzyl alcohol.

Due to the high reactivity of the intermediate aldehyde, it is generally not possible to isolate it when using powerful reducing agents like LiAlH4. The ortho-methoxy group is not expected to significantly interfere with the reduction mechanism, although it may have a minor electronic influence on the reactivity of the carbonyl group.

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemistry of aromatic esters can be complex, involving various competing pathways such as photocleavage, photoreduction, and rearrangement. While specific studies on the photochemistry of this compound are not abundant, the presence of the aromatic ring and the ester functionality suggests that it can undergo interesting photochemical transformations upon absorption of UV light.

Upon excitation with UV light, this compound can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. In these excited states, the molecule can undergo cleavage of the bonds adjacent to the carbonyl group. Two primary photocleavage pathways are possible:

Acyl-Oxygen Cleavage: This involves the breaking of the bond between the carbonyl carbon and the ethoxy oxygen, leading to the formation of a 2-methoxybenzoyl radical and an ethoxy radical.

Carbonyl-Aryl Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, which is generally less common for aromatic esters.

A plausible and significant photochemical pathway for this compound, owing to the ortho-methoxy group, is an intramolecular hydrogen abstraction. The excited carbonyl group can abstract a hydrogen atom from the ortho-methoxy group, leading to the formation of a biradical intermediate. This type of reaction is well-documented for other ortho-substituted aromatic ketones and esters. The resulting biradical can then undergo further reactions, such as cyclization or fragmentation.

In the presence of a suitable hydrogen donor (which could be an external solvent or another molecule, or intramolecularly as described above), the excited carbonyl group of this compound can undergo photoreduction to form a ketyl radical. A ketyl radical is a species that contains a radical centered on the carbon atom of a carbonyl group, with the oxygen atom being protonated or forming an ether.

The formation of a ketyl radical can be represented as:

C6H4(OCH3)COOEt + H-donor --(hν)--> C6H4(OCH3)C(OH)OEt (ketyl radical) + donor radical

These ketyl radicals are highly reactive intermediates and can undergo a variety of subsequent reactions, including:

Dimerization: Two ketyl radicals can couple to form a pinacol-type product.

Further Reduction: The ketyl radical can be further reduced to the corresponding alcohol.

Fragmentation: The ketyl radical can undergo fragmentation, leading to different products.

The specific fate of the ketyl radical derived from this compound would depend on the reaction conditions, such as the nature of the solvent and the presence of other reactive species. The ortho-methoxy group could also influence the stability and reactivity of the resulting ketyl radical.

Mechanistic Elucidation of Cyclocondensation Reactions Involving Analogues

The cyclocondensation of this compound analogues has been a subject of interest in understanding the formation of heterocyclic compounds. A notable example is the cyclization of ethyl 2-(aminosulfonyl)benzoate (ASB) to form saccharin. This intramolecular cyclocondensation reaction has been investigated in aqueous solutions, and a mechanism has been proposed based on kinetic data.

The reaction is observed to be acid-catalyzed and proceeds via a pseudo-first-order kinetic model. The proposed mechanism involves the initial protonation of the ester carbonyl group, which enhances its electrophilicity. This is followed by a nucleophilic attack from the nitrogen atom of the aminosulfonyl group. The subsequent steps involve the elimination of an ethanol molecule to form the final cyclic product, saccharin.

Protonation of the carbonyl oxygen of the ester group.

Intramolecular nucleophilic attack by the sulfonamide nitrogen on the activated carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of ethanol from the intermediate.

Deprotonation to yield the stable saccharin ring.

This reaction is significantly influenced by pH and temperature, with the rate increasing with both. The dependence of the observed rate constant on these factors provides insight into the transition state and the energy requirements of the reaction.

Kinetic Studies of this compound Transformations

Kinetic studies on the transformations of this compound, particularly its hydrolysis, reveal the influence of electronic and steric effects on the reaction rates. The alkaline hydrolysis of benzoates is a well-studied reaction, and the position of the methoxy group on the benzene (B151609) ring plays a crucial role in determining the rate of reaction.

In the case of methoxy-substituted benzoates, the attack of a hydroxide ion on the carbonyl carbon of the ester is the rate-determining step. The electronic effects of the methoxy group, which include a negative inductive effect (-I) and a positive mesomeric effect (+M), influence the electron density at the carbonyl carbon.

For this compound (the ortho-isomer), the methoxy group's proximity to the reaction center introduces steric hindrance, which can affect the rate of hydrolysis. However, electronic effects also play a significant role. The -I effect of the methoxy group withdraws electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, the +M effect, which is more pronounced at the ortho and para positions, increases electron density, potentially slowing down the reaction.

The rate of alkaline hydrolysis is also influenced by the solvent composition. For instance, the presence of a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) can increase the rate of ester hydrolysis due to changes in the solvation of the reactants and the transition state. zenodo.org

Below is a table summarizing the effect of substituent position on the rate of hydrolysis of methyl methoxybenzoates, which provides a basis for understanding the reactivity of the corresponding ethyl esters.

Interactive Data Table: Relative Rate Constants for Alkaline Hydrolysis of Methyl Methoxybenzoates

| Substituent Position | Relative Rate Constant | Predominant Electronic Effect Influencing Reactivity |

| Ortho (2-methoxy) | Moderate | Combination of -I and +M effects, with potential steric influence. |

| Meta (3-methoxy) | Highest | Dominant -I effect, leading to increased electrophilicity of the carbonyl carbon. zenodo.org |

| Para (4-methoxy) | Lowest | Strong +M effect, which increases electron density at the carbonyl carbon and stabilizes the ester. zenodo.org |

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of Ethyl 2-methoxybenzoate (B1232891). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity, functional groups, and mass.

NMR spectroscopy is a powerful tool for elucidating the precise structure of Ethyl 2-methoxybenzoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups.

A representative ¹H NMR data set reveals the following key resonances:

A multiplet between δ 7.78-7.80 ppm, corresponding to the aromatic proton ortho to the ester group.

A multiplet observed at δ 7.44-7.49 ppm, representing another aromatic proton.

A multiplet in the range of δ 6.96-6.98 ppm, accounting for the remaining two aromatic protons.

A quartet at approximately δ 4.37 ppm, which is characteristic of the methylene (B1212753) (-CH₂-) protons of the ethyl group, coupled to the adjacent methyl protons.

A singlet at δ 3.90 ppm, indicating the three protons of the methoxy (-OCH₃) group.

A triplet around δ 1.39 ppm, corresponding to the terminal methyl (-CH₃) protons of the ethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

|---|---|---|

| 7.78-7.80 | Multiplet | Aromatic H |

| 7.44-7.49 | Multiplet | Aromatic H |

| 6.96-6.98 | Multiplet | Aromatic H |

| 4.37 | Quartet | -OCH₂CH₃ |

| 3.90 | Singlet | -OCH₃ |

| 1.39 | Triplet | -OCH₂CH₃ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for this compound would display ten distinct signals, corresponding to each unique carbon atom in the structure. Key expected signals include a resonance for the carbonyl (C=O) carbon of the ester group, typically found in the highly deshielded region of the spectrum (around 167 ppm). Signals for the six aromatic carbons would also be present, with the carbon atom bonded to the methoxy group and the carbon atom bonded to the ester group showing distinct chemical shifts. The aliphatic region of the spectrum would feature signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group, as well as the carbon of the methoxy group.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum is characterized by absorption bands corresponding to specific bond stretching and bending frequencies.

The key vibrational bands for this compound are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1715-1730 cm⁻¹. This is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring. ucalgary.ca

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester linkage (Ar-CO-O) typically appears as a strong band between 1250-1300 cm⁻¹. The C-O stretch of the methoxy ether group (Ar-O-CH₃) is also prominent, usually found in the 1020-1250 cm⁻¹ range.

Aromatic C-H Stretch: The stretching of C-H bonds on the benzene (B151609) ring typically results in weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the ethyl and methoxy groups exhibit stretching vibrations that appear as medium to strong bands just below 3000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Strong |

| Ester C=O Stretch | ~1720 | Strong |

| Aromatic C=C Stretch | ~1600, ~1480 | Medium |

| Ester C-O Stretch | ~1250 | Strong |

| Ether C-O Stretch | ~1050 | Strong |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure.

In standard electron ionization mass spectrometry (EI-MS), this compound (molecular weight 180.20 g/mol ) typically displays a molecular ion peak [M]⁺ at an m/z of 180. nih.gov The fragmentation pattern is highly informative. The most abundant fragment, or base peak, is observed at m/z 135. nih.gov This corresponds to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion, resulting in the formation of the very stable 2-methoxybenzoyl cation. Other significant fragments may be observed at m/z 133 and 77. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The calculated monoisotopic mass of this compound (C₁₀H₁₂O₃) is 180.078644 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thus confirming the molecular formula.

| m/z | Assignment | Significance |

|---|---|---|

| 180 | [M]⁺ (C₁₀H₁₂O₃) | Molecular Ion |

| 135 | [M - •OC₂H₅]⁺ | Base Peak |

| 133 | Fragment Ion | - |

| 77 | [C₆H₅]⁺ | Fragment Ion (Phenyl cation) |

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of this compound. A common approach involves a reverse-phase (RP) method.

A typical RP-HPLC method can be developed using a C18 or similar nonpolar stationary phase column. For this compound, a method utilizing a Newcrom R1 column has been described. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, like water. An acid, such as phosphoric acid, is often added to the mobile phase to ensure sharp peak shapes. For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid.

| Parameter | Condition |

|---|---|

| Mode | Reverse-Phase (RP) |

| Stationary Phase | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid |

| Detection | UV (e.g., 254 nm) |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times and improved resolution.

An HPLC method for this compound can be adapted for UPLC to achieve accelerated analysis. This transition involves using a UPLC column, such as an Acquity UPLC BEH C18 column, and adjusting the flow rate and gradient profile to accommodate the higher operating pressures of the UPLC system. The use of smaller particle columns allows for shorter column lengths and higher flow rates without sacrificing separation efficiency, leading to a substantial reduction in run time, often by a factor of 5 to 10 compared to conventional HPLC.

Thin-Layer Chromatography (TLC) and Densitometric Analysis

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for separating mixtures of non-volatile compounds. For this compound, TLC serves as a rapid and effective method to assess sample purity and monitor the progress of chemical reactions. The separation is based on the principle of differential partitioning of the compound between a solid stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase (eluent).

The separation efficiency is highly dependent on the choice of the eluent system. Given the polarity of this compound, a common mobile phase would consist of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate. rsc.org The ratio of these solvents is optimized to achieve a clear separation of the target compound from any impurities or starting materials. rsc.org Non-polar compounds tend to travel further up the plate, resulting in a higher Retention Factor (Rf value), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. wisc.edu

After developing the TLC plate, the separated spots are visualized. Since this compound contains a benzene ring, it is chromophoric and can be detected under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. rsc.org

Densitometric Analysis

Following TLC separation, densitometry can be employed for quantitative analysis. This technique involves scanning the TLC plate with a light source at a specific wavelength and measuring the absorbance or fluorescence of the separated spots. The intensity of the detected signal is proportional to the amount of substance in the spot, allowing for the precise quantification of this compound and any impurities present. This method provides a more accurate and reproducible quantitative result compared to simple visual inspection.

| Parameter | Description |

| Stationary Phase | Typically silica gel 60 F254 plates are used. rsc.org |

| Mobile Phase | A mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate, is commonly used. rsc.org |

| Detection Method | Visualization under a UV lamp at 254 nm is effective due to the compound's aromatic structure. rsc.org |

| Rf Value | The Retention Factor is a key parameter for identification, defined as the ratio of the distance traveled by the spot to that of the solvent front. ictsl.net |

| Quantification | Densitometry measures the intensity of the spot after separation for quantitative assessment. |

X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

In a typical experiment, a single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net The resulting diffraction pattern is collected by a detector, and the data is processed to determine the unit cell parameters and the crystal's space group. researchgate.net The structure is then solved and refined to yield a precise three-dimensional model of the molecule. researchgate.net

For Ethyl 2,6-dimethoxybenzoate, data was collected at a low temperature (130 K) to minimize thermal vibrations. The analysis revealed that the compound crystallizes in the triclinic space group P-1. researchgate.net The refinement of the crystal structure provides exact atomic coordinates, from which precise bond lengths and angles are calculated. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the physical properties of the solid material. researchgate.net

Below is a table summarizing the type of crystallographic data obtained from a single-crystal XRD analysis, using Ethyl 2,6-dimethoxybenzoate as an illustrative example. researchgate.net

| Parameter | Example Data (Ethyl 2,6-dimethoxybenzoate) researchgate.net | Significance |

| Chemical Formula | C11H14O4 | Confirms the elemental composition of the crystal. |

| Molecular Weight | 210.22 | Physical constant derived from the formula. |

| Crystal System | Triclinic | Describes the basic geometry of the unit cell. |

| Space Group | P-1 | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 8.5518 Å, b = 10.8826 Å, c = 11.9939 Å | The lengths and angles of the repeating unit that forms the crystal. |

| α = 101.273°, β = 98.287°, γ = 94.092° | ||

| Volume (V) | 1077.54 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Calculated Density | 1.296 Mg/m³ | The theoretical density of the material based on its crystal structure. |

Thermal Analysis for Material Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are vital for determining the thermal stability, decomposition profile, and upper use temperature of compounds like this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is particularly useful for determining the thermal stability and decomposition pattern of a substance. A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. etamu.edu

During a TGA experiment, a small amount of this compound would be heated at a constant rate. The resulting TGA curve plots the percentage of initial mass remaining against the temperature. wikipedia.org A flat, horizontal region on the curve indicates that the material is stable and not losing mass. wikipedia.org When the compound begins to decompose, a sharp drop in the curve is observed, corresponding to the loss of mass as volatile fragments are produced.

The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. For a relatively simple organic ester like this compound, the TGA curve would likely show a single-step decomposition process following its boiling point. The analysis of metal complexes of 2-methoxybenzoate has shown that the thermal decomposition of the organic ligand occurs at temperatures typically above 220°C. scielo.brresearchgate.net The final mass remaining at the end of the experiment, if any, corresponds to non-volatile residue (e.g., ash). eltra.com The analysis is often conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. eltra.com

| Measurement | Information Provided |

| Onset Temperature | The temperature at which decomposition and significant mass loss begin, indicating the limit of thermal stability. |

| Decomposition Steps | The TGA curve can reveal if the decomposition occurs in a single step or through multiple stages. |

| Mass Loss (%) | The percentage of mass lost at each decomposition step, which can help in identifying the volatile products. |

| Residue Mass (%) | The percentage of mass remaining at the end of the analysis, indicating the amount of non-volatile material. |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, allow for the detailed analysis of molecular orbitals, electron distribution, and other key electronic properties.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is widely used to investigate the electronic properties of organic molecules, including esters like Ethyl 2-methoxybenzoate (B1232891).

Table 1: Representative Theoretical Bond Lengths and Angles for Aromatic Esters (Note: This table is illustrative of typical values for similar compounds, as specific data for Ethyl 2-methoxybenzoate is not available.)

| Parameter | Bond | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | O=C-O | ~125° |

| C-O-C (ester) | ~117° | |

| C-C-O (methoxy) | ~118° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. For aromatic compounds, these orbitals are typically delocalized π-systems. The HOMO is the orbital from which an electron is most easily removed, and the LUMO is the orbital to which an electron is most easily added.

Table 2: Illustrative Frontier Molecular Orbital Energies for Aromatic Esters (Note: Specific calculated HOMO-LUMO gap data for this compound is not available. The values below are representative for similar structures.)

| Molecular Orbital | Typical Energy (eV) |

|---|---|

| HOMO | -6.0 to -7.0 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Ab Initio Methods for Photophysical Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties, including those related to the interaction of molecules with light (photophysical properties). Such calculations could be used to predict the electronic absorption and emission spectra of this compound, providing insights into its behavior when exposed to UV or visible light.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques can be employed to study the behavior of a larger system, such as a liquid or a solution of this compound. These methods use classical mechanics to simulate the interactions between molecules over time. Such simulations could provide information on properties like density, viscosity, and diffusion coefficients, as well as insights into how this compound molecules interact with each other and with solvent molecules.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and scoring each to identify the most stable complex.

While specific molecular docking studies targeting this compound are not extensively documented in the literature, research on structurally related benzoic acid and benzoate (B1203000) ester derivatives provides significant insights into their potential as receptor ligands. For instance, studies on various benzoic acid derivatives have been conducted to evaluate their antiviral activity against the SARS-CoV-2 main protease. nih.gov Similarly, ethyl 4-(3-benzoylthioureido)benzoates have been investigated as potent inhibitors of the urease enzyme through molecular docking, which helped to elucidate the binding modes of the inhibitors with the enzyme. nih.gov

In a study on 4-ethyl-2-methoxyphenol, a compound with structural similarities to the core components of this compound, molecular docking was used to investigate its interaction with the Glucagon-like Peptide-1 (GLP-1) Receptor. The results identified key amino acid residues involved in the binding, such as SER 84, CYS 85, and TRP 87, demonstrating the utility of this method in identifying crucial receptor-ligand interactions. researchgate.net

Prediction of Binding Affinities and Interaction Modes

Following the identification of potential binding poses through molecular docking, the strength of the interaction, or binding affinity, is predicted using scoring functions. These functions estimate the free energy of binding (ΔG), with more negative values indicating a stronger and more stable interaction. These predictions are crucial for ranking potential drug candidates and understanding the nature of the molecular recognition process. Interaction modes, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also analyzed to understand the key drivers of binding.

For analogues of this compound, predicted binding affinities have been reported in various studies. In the investigation of 4-ethyl-2-methoxyphenol with the GLP-1 Receptor, the Gibbs free energy of binding was calculated to be -6.10 kcal/mol. researchgate.net For the series of ethyl 4-(3-benzoylthioureido)benzoates targeting the urease enzyme, the most potent inhibitors were identified with IC50 values as low as 0.13 µM, which correlated with favorable docking scores. nih.gov These computational predictions of high binding affinity suggest a stable ligand-protein complex.

The interaction modes for these analogues typically involve a combination of forces. Docking of benzoic acid derivatives with the SARS-CoV-2 main protease revealed that hydrophilic interactions, facilitated by hydroxyl and carbonyl groups, were reflected in high docking scores, indicating their importance in binding. nih.gov

Table 1: Predicted Binding Affinities and Interaction Modes for this compound Analogues

| Compound/Analogue | Target Receptor | Predicted Binding Affinity | Key Interacting Residues/Interactions |

|---|---|---|---|

| 4-Ethyl-2-methoxyphenol | GLP-1 Receptor | -6.10 kcal/mol (Gibbs Energy) | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 |

| Ethyl 4-(3-(4-bromobenzoyl)thioureido)benzoate (Compound 1g) | Urease | - (IC50 = 0.13 µM) | Interactions with Ni(II) ions and key residues in the active site flap |

| Octyl gallate (Benzoic acid derivative) | SARS-CoV-2 Main Protease | -48.77 (Docking Score) | Hydrophilic interactions via OH groups with residues like GLU166, HIS41 |

Intermolecular Interaction Analysis in Crystalline and Solution Phases

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules). The resulting surface is mapped with properties like d_norm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. mdpi.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts and providing quantitative percentages for each type of interaction. While a specific Hirshfeld analysis for this compound is not available, studies on related benzoate esters, such as methyl 4-[3,6-bis-(pyridin-2-yl)pyridazin-4-yl]benzoate, illustrate the insights gained. In that study, the analysis revealed that the most significant contributions to crystal packing were from H···H (39.7%), H···C/C···H (27.5%), H···N/N···H (15.5%), and O···H/H···O (11.1%) interactions. nih.gov This detailed breakdown helps in understanding the forces that govern the crystal's structure and stability.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Methyl Benzoate Analogue

| Interaction Type (X···Y) | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 39.7% |

| C···H / H···C | 27.5% |

| N···H / H···N | 15.5% |

| O···H / H···O | 11.1% |

| Other | 6.2% |

Data from a study on methyl 4-[3,6-bis-(pyridin-2-yl)pyridazin-4-yl]benzoate, a structural analogue. nih.gov

To further quantify the energetic aspects of crystal packing, 3D energy frameworks can be calculated. This method uses the Hirshfeld surface partitioning to compute the interaction energies (electrostatic, dispersion, repulsion, and total) between a central molecule and its neighbors. These energies are then used to construct graphical representations of the crystal's energetic architecture, highlighting the dominant forces and pathways of interaction. nih.govresearchgate.net

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are the primary drivers of molecular assembly in crystals. nih.govresearchgate.net Computational chemistry allows for the precise calculation of the energies associated with these interactions. For the methyl benzoate analogue mentioned previously, the energies of the C–H···O hydrogen bonds were calculated to be 62.0 and 34.3 kJ mol⁻¹, respectively, underscoring their significant role in stabilizing the crystal structure. nih.gov The assessment of these non-covalent interactions is fundamental to crystal engineering and understanding the physical properties of molecular solids.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized Lewis structure representation of chemical bonding. uni-muenchen.dewikipedia.org It provides detailed information on electron density distribution in atomic lone pairs and bonds, as well as donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy, E(2), which indicates the magnitude of stabilization due to electron delocalization. A higher E(2) value signifies a stronger interaction. researchgate.net A computational study on Ethyl benzoate provides a relevant example. The NBO analysis showed that the σ bond between two carbon atoms in the benzene (B151609) ring is formed from sp-hybridized orbitals on each carbon atom. scholarsresearchlibrary.com This type of analysis can reveal how substituents, like the 2-methoxy group in this compound, influence the electronic structure and stability of the molecule through hyperconjugation.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Ocarbonyl | π(Ccarbonyl-Cring) | ~20-40 |

| π(Cring-Cring) | π(Cring-Cring) | ~15-25 |

| LP(2) Oether | σ(Cring-Ccarbonyl) | ~2-5 |

| σ(Cring-H) | σ(Cring-Cring) | ~3-6 |

Note: The values presented are typical ranges for aromatic esters and serve as an illustration of the data obtained from NBO analysis.

Computational Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

While the specific esterification of 2-methoxybenzoic acid has not been detailed computationally in wide literature, studies on analogous reactions, such as the aminolysis of methyl benzoate, provide a clear framework for this type of investigation. nih.govacs.org In that study, density functional theory (DFT) was used to examine both a concerted mechanism and a neutral stepwise mechanism. nih.govresearchgate.net The calculations revealed that both pathways had similar activation energies. nih.govacs.org Furthermore, the study explored the effect of a catalyst, showing that a general-base-catalyzed stepwise mechanism was the most favorable pathway, significantly lowering the energy barrier. researchgate.net Such computational elucidation provides atomic-level detail of bond-forming and bond-breaking processes that are often inaccessible to experimental observation. researchgate.net

Table 4: Calculated Activation Energies for Proposed Mechanisms in the Aminolysis of Methyl Benzoate

| Reaction Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|

| Concerted Pathway | ~30-35 |

| Neutral Stepwise Pathway | ~30-35 |

| General-Base-Catalyzed Stepwise Pathway | ~15-20 |

Data adapted from studies on the aminolysis of methyl benzoate to illustrate the elucidation of reaction mechanisms. nih.govacs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential tools in medicinal chemistry and toxicology for predicting the activity of new or untested chemicals.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. The process generally involves:

Data Set Collection: A dataset of compounds with known biological activities (e.g., inhibitory concentration IC50) is compiled.

Descriptor Calculation: For each compound, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic properties. Examples include molecular weight, LogP (a measure of lipophilicity), and topological polar surface area (TPSA). chem960.com

Model Development: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal validation techniques (like cross-validation) and, ideally, external validation with an independent set of compounds. nih.gov

While no specific QSAR models for the biological activity of this compound have been detailed in the public literature, a hypothetical model could be developed to predict its potential activity against a specific biological target, for instance, as an enzyme inhibitor or a receptor antagonist.

To construct such a model, this compound would be included in a training set of structurally related benzoate derivatives with experimentally measured activities. Various molecular descriptors would be calculated for each compound in the series.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of Benzoate Derivatives

| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Biological Activity (pIC50) |

|---|---|---|---|---|

| This compound | 180.20 | 2.40 | 35.5 | To be predicted |

| Methyl Salicylate (B1505791) | 152.15 | 2.12 | 46.5 | 4.8 |

| Ethyl Salicylate | 166.17 | 2.55 | 46.5 | 5.1 |

| Methyl 4-hydroxybenzoate | 152.15 | 1.96 | 46.5 | 4.5 |

| Ethyl 4-hydroxybenzoate | 166.17 | 2.39 | 46.5 | 4.9 |

Note: The biological activity values in this table are purely illustrative for the purpose of explaining the QSAR modeling process.

Using a statistical method like Partial Least Squares (PLS) or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest, a predictive equation would be generated. nih.govnih.gov For example, a simplified linear model might look like:

pIC50 = β₀ + β₁(LogP) - β₂(TPSA) + ...

Once validated, this model could then be used to estimate the biological activity of this compound and other novel compounds, thereby prioritizing them for synthesis and experimental testing. The reliability of the prediction would be assessed by its applicability domain, which ensures the model is not used for compounds too dissimilar from the training set. nih.gov

Biological and Pharmacological Research

Antimicrobial and Antifungal Activity Studies

Studies on similar compounds, such as methyl benzoate (B1203000) esters, have shown that the presence and position of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can significantly influence their antibacterial activity. For instance, certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. However, direct extrapolation of these findings to Ethyl 2-methoxybenzoate (B1232891) is not scientifically valid without specific experimental data.

In the realm of antifungal research, a study on a structurally related compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, demonstrated inhibitory effects against the fungal species Aspergillus flavus and Aspergillus niger. The study reported percentage inhibition of fungal growth, but did not provide MIC values. Research on other related structures, like 2-acyl-1,4-benzohydroquinones, has also indicated antifungal potential against various Candida and filamentous fungi species, with some derivatives showing promising MIC values. rsc.org Nevertheless, this does not directly indicate the antifungal capabilities of Ethyl 2-methoxybenzoate.

Further research is required to systematically evaluate the in vitro antimicrobial and antifungal activity of this compound against a comprehensive panel of clinically relevant pathogens. Such studies would be essential to determine its spectrum of activity and potential for development as an antimicrobial or antifungal agent.

Table 1: In Vitro Efficacy of Related Compounds Against Bacterial and Fungal Pathogens

| Compound | Pathogen | Efficacy (MIC/Inhibition) |

| Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate | Aspergillus flavus | 55.5% inhibition |

| Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate | Aspergillus niger | 61% inhibition |

| 2-octanoylbenzohydroquinone | Candida species | MIC values ranging from 2 to 16 μg/mL |

| 2-octanoylbenzohydroquinone | Filamentous fungi | MIC values ranging from 4 to 64 μg/mL |

Note: Data presented for related compounds. Specific data for this compound is not available in the reviewed literature.

Antioxidant Property Investigations

The antioxidant properties of this compound, specifically its capacity to scavenge free radicals and mitigate oxidative stress, have not been extensively detailed in the available scientific literature. While the antioxidant potential of phenolic compounds and their derivatives is a subject of considerable research interest, specific data from radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for this compound, including IC50 values, are not readily found.

Research on structurally similar compounds, such as other 2-methoxyphenol derivatives, has indicated potential antioxidant activity. These studies often utilize DPPH and ABTS assays to quantify the radical scavenging capacity. For example, a study on 2-acyl-1,4-benzohydroquinones, which share a methoxy-substituted benzene ring, evaluated their antioxidant activity and found moderate activity compared to standard antioxidants. rsc.org However, these findings cannot be directly attributed to this compound without specific experimental validation.

The mitigation of oxidative stress by a compound is a complex process that involves not only direct radical scavenging but also potential interactions with cellular antioxidant defense mechanisms. There is currently a lack of studies investigating the effects of this compound on cellular models of oxidative stress. Therefore, its ability to protect cells from damage induced by reactive oxygen species (ROS) remains to be determined.

Further investigations are necessary to elucidate the antioxidant profile of this compound. Standardized DPPH and ABTS assays would provide valuable data on its intrinsic radical scavenging capabilities, while cell-based assays would be crucial to understand its potential role in mitigating oxidative stress in a biological context.

Table 2: Radical Scavenging Activity of Related Compounds

| Compound | Assay | IC50 Value |

| Data not available for this compound | DPPH | Not available |

| Data not available for this compound | ABTS | Not available |

Note: Specific IC50 values from DPPH and ABTS assays for this compound are not available in the reviewed literature.

Anticancer Activity Research

There is a notable lack of specific data in the accessible scientific literature regarding the cytotoxic activity of this compound against various human cancer cell lines. While the anticancer potential of numerous benzoate and methoxy-containing compounds has been a subject of investigation, detailed studies reporting the half-maximal inhibitory concentration (IC50) values of this compound across a panel of cancer cell lines are not available.

Research on a structurally related isomer, ethyl-p-methoxycinnamate (EPMC), has demonstrated cytotoxic effects in several cancer cell lines. For instance, EPMC exhibited dose-dependent cytotoxicity against the HSC-4 oral cancer cell line with an IC50 value of 0.032 mg/mL. yarsi.ac.id In another study, EPMC showed cytotoxic effects on B16 melanoma cells with an IC50 value of 97.09 µg/mL, but was found to be inactive against A549 lung cancer cells. scispace.com It is crucial to emphasize that these findings pertain to the para-isomer and cannot be directly extrapolated to this compound, the ortho-isomer, as small changes in molecular structure can lead to significant differences in biological activity.

The evaluation of a compound's cytotoxic profile is a fundamental first step in anticancer drug discovery. Such studies typically involve treating various cancer cell lines with increasing concentrations of the compound and measuring cell viability to determine the IC50 value. The absence of such data for this compound highlights a gap in the current understanding of its pharmacological properties.

Comprehensive screening of this compound against a diverse range of cancer cell lines is necessary to ascertain its potential as a cytotoxic agent and to identify any selective activity towards specific cancer types.

Table 3: Cytotoxic Activity of a Related Isomer (Ethyl-p-methoxycinnamate) in Various Cancer Cell Lines

| Cancer Cell Line | IC50 Value |

| HSC-4 (Oral Cancer) | 0.032 mg/mL |

| B16 (Melanoma) | 97.09 µg/mL |

| A549 (Lung Cancer) | > 1407.75 µg/mL (inactive) |

Note: Data presented for a related isomer. Specific data for this compound is not available in the reviewed literature.

The molecular mechanisms underlying the potential anticancer activity of this compound, including its interaction with key regulatory proteins such as B-cell lymphoma 2 (BCL-2), remain uninvestigated in the currently available scientific literature. BCL-2 is a critical anti-apoptotic protein, and its inhibition is a validated strategy in cancer therapy to induce programmed cell death in malignant cells. nih.gov